3-(Methyl(2-methylbenzyl)amino)propanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-[methyl-[(2-methylphenyl)methyl]amino]propanamide |
InChI |
InChI=1S/C12H18N2O/c1-10-5-3-4-6-11(10)9-14(2)8-7-12(13)15/h3-6H,7-9H2,1-2H3,(H2,13,15) |
InChI Key |
OHWRNBPCFWYNSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN(C)CCC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 2 Methylbenzyl Amino Propanamide and Analogues
Retrosynthetic Analysis of the 3-(Methyl(2-methylbenzyl)amino)propanamide Scaffold
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several possible disconnections and corresponding synthetic routes.
The two most logical points for disconnection are the amide bond and the carbon-nitrogen bonds of the tertiary amine.
Amide Bond Disconnection (Route A): Cleavage of the C(O)-N bond of the primary amide suggests a precursor carboxylic acid (or its activated derivative) and an ammonia (B1221849) source. This disconnection leads to the key intermediate, 3-(methyl(2-methylbenzyl)amino)propanoic acid.
Tertiary Amine Disconnection (Route B): Disconnecting the bonds to the tertiary nitrogen atom suggests a reductive amination pathway. ck12.orgnih.gov This can be approached in two ways:
Disconnection 1: Cleavage of the N-(2-methylbenzyl) bond points to N-methyl-3-aminopropanamide and 2-methylbenzaldehyde (B42018) as precursors for a reductive amination.
Disconnection 2: Cleavage of the N-methyl bond suggests N-(2-methylbenzyl)-3-aminopropanamide and formaldehyde (B43269) (or a synthetic equivalent) as precursors.
Further deconstruction of the intermediate from Route A, 3-(methyl(2-methylbenzyl)amino)propanoic acid, can proceed via disconnection of the tertiary amine, leading back to precursors like 3-aminopropanoic acid (β-alanine), 2-methylbenzaldehyde, and a methyl source. This integrated approach allows for flexibility in the selection of starting materials and reaction sequences.
**2.2. Foundational Synthetic Routes to Substituted Propanamides
The formation of an amide bond is one of the most common and critical reactions in organic synthesis. acs.org For the final step of Route A, converting 3-(methyl(2-methylbenzyl)amino)propanoic acid to the corresponding primary amide can be achieved through several methods:
Activation of Carboxylic Acids: The most prevalent method involves the reaction of a carboxylic acid with an amine, facilitated by a coupling agent. ucl.ac.uk These reagents activate the carboxyl group to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine or ammonia. The vast majority of amides are synthesized via this condensation reaction. ucl.ac.uk
Acyl Halide Method: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride reacts readily with ammonia to form the desired propanamide. This is a simple and effective method, though care must be taken to neutralize the hydrogen halide byproduct, typically with a non-nucleophilic base like pyridine (B92270) or triethylamine.
Ester Aminolysis: The target amide can also be prepared from a corresponding ester, such as methyl 3-(methyl(2-methylbenzyl)amino)propanoate. This reaction, known as aminolysis, involves heating the ester with a concentrated aqueous or alcoholic solution of ammonia.
Below is a table of common coupling reagents used in amide bond formation.
| Coupling Reagent | Full Name | Byproducts | Notes |
| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Insoluble byproduct, removed by filtration. |
| EDC/EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea (B33335) | Byproduct is easily removed by aqueous workup. ucl.ac.uk |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | Highly efficient, often used in peptide synthesis. ucl.ac.uk |
| T3P® | n-Propylphosphonic acid anhydride (B1165640) | Phosphonic acids | High-yielding and robust, with low epimerization. organic-chemistry.org |
Amination reactions are crucial for introducing the nitrogen-containing functional groups. In the context of synthesizing this compound, these reactions can be used to build the core amino acid or amino amide precursors. One fundamental approach is the nucleophilic substitution (SN2) reaction, where an alkyl halide is treated with ammonia or an amine. openstax.org For instance, 3-chloropropionamide (B146405) could theoretically react with N-methyl-N-(2-methylbenzyl)amine to form the target molecule, although the formation of quaternary ammonium (B1175870) salts as byproducts can be a significant issue. openstax.org
Catalytic amination of alcohols, often using ammonia and heterogeneous catalysts, represents a greener alternative for forming C-N bonds, though it may require harsh conditions. researchgate.net
Reductive amination is a highly effective and widely used method for synthesizing amines, including the tertiary amine moiety in the target molecule. wikipedia.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. openstax.orgwikipedia.org This method avoids the problem of over-alkylation often encountered in direct alkylation of amines. masterorganicchemistry.com
For the synthesis of the this compound scaffold, a secondary amine can be reacted with an aldehyde to form a tertiary amine. ck12.org The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride reagent. nih.govwikipedia.org
Key components of this reaction include:
The Carbonyl: An aldehyde or ketone.
The Amine: A primary or secondary amine.
The Reducing Agent: A hydride source that selectively reduces the iminium ion in the presence of the starting carbonyl compound.
Common reducing agents are listed in the table below.
| Reducing Agent | Name | Characteristics |
| NaBH₄ | Sodium borohydride | A common, mild reducing agent. masterorganicchemistry.com |
| NaBH₃CN | Sodium cyanoborohydride | Can selectively reduce imines in the presence of aldehydes or ketones. masterorganicchemistry.com |
| NaBH(OAc)₃ | Sodium triacetoxyborohydride (B8407120) | A mild and selective reagent, often preferred for its effectiveness and safety. masterorganicchemistry.com |
| H₂/Catalyst | Catalytic Hydrogenation | Uses catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni). openstax.orgwikipedia.org |
Advanced Synthetic Protocols Incorporating Benzyl (B1604629) and Methylbenzyl Groups
The introduction of specific substituted arylmethyl groups, such as the 2-methylbenzyl moiety, is a key step that defines the final structure.
The 2-methylbenzyl group can be introduced onto the nitrogen atom of a propanamide precursor using several strategies. The choice of method often depends on the nature of the substrate and the desired efficiency.
Direct Alkylation: This involves the SN2 reaction of a precursor amine, such as N-methyl-3-aminopropanamide, with 2-methylbenzyl chloride or bromide. While straightforward, this method can suffer from a lack of control, potentially leading to the formation of undesired quaternary ammonium salts. openstax.org The reactivity of the amine and the steric hindrance of the benzyl group are key factors.
Reductive Amination: This is often the superior method for creating the N-benzyl bond in a controlled manner. masterorganicchemistry.com The synthesis would involve reacting a primary amine precursor (e.g., 3-(methylamino)propanamide) with 2-methylbenzaldehyde. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in the same pot using a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). openstax.orgmasterorganicchemistry.com This one-pot procedure is highly efficient and is a cornerstone of modern amine synthesis. wikipedia.org This approach could also be used earlier in the synthesis by reacting methylamine (B109427) with 2-methylbenzaldehyde to form N-methyl-N-(2-methylbenzyl)amine, which is then used in a subsequent step to build the propanamide chain.
Stereoselective Synthesis of Chiral Propanamide Analogues
The creation of chiral molecules in an enantiomerically pure form is a significant challenge in organic synthesis. For propanamide analogues, which often contain stereocenters, stereoselective synthesis is crucial. Methodologies for achieving high stereoselectivity in the synthesis of β-amino acids and their derivatives, which are structurally analogous to the target compound, are well-established. hilarispublisher.com
Common strategies include:
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the achiral starting material to guide the stereochemical outcome of a reaction. hilarispublisher.com For instance, a racemic ketone can be reacted with a chiral α-methyl benzylamine (B48309) to form an enantiomerically pure β-enamino ester intermediate, which can then be further transformed. hilarispublisher.com
Catalytic Asymmetric Reactions: Chiral catalysts are widely employed to produce enantiomerically enriched products. hilarispublisher.com Asymmetric hydrogenation of β-aminoacrylic acid derivatives using chiral rhodium (Rh) or ruthenium (Ru) catalysts is a common approach. hilarispublisher.comgoogle.com The conjugate addition of nucleophiles to α,β-unsaturated esters, a key step in forming the propanamide backbone, can be rendered highly stereoselective through the use of chiral lithium amides. nih.gov For example, the Michael addition of (R)-N-benzyl-N-α-methylbenzylamide to tert-butyl perillate (B1240657) can yield the desired product with excellent stereoselectivity. nih.gov
Enzyme-Catalyzed Reactions: Enzymes can offer high levels of enantioselectivity. An enzymatic resolution might involve the selective acylation of a racemic β-amino acid, allowing for the separation of enantiomers. hilarispublisher.com
These methods are instrumental in accessing specific stereoisomers of propanamide analogues, which is often essential for their intended applications. hilarispublisher.comgoogle.com The development of enantioselective radical C–H amination also presents a modern approach to creating chiral β-amino alcohols, which can serve as precursors to chiral propanamides. nih.gov
Application of Protecting Group Chemistry in Multi-Step Syntheses
The synthesis of molecules with multiple functional groups, such as this compound, necessitates the use of protecting groups. jocpr.com These groups temporarily mask reactive sites to prevent unwanted side reactions during various synthetic transformations. jocpr.comresearchgate.net The choice of a protecting group is critical and depends on its stability under specific reaction conditions and the ease of its removal. jocpr.com
In the context of synthesizing propanamide analogues, both the amino and potential carboxylic acid functionalities may require protection.
Amino-Protecting Groups: The most common protecting groups for amines are the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. jocpr.comresearchgate.net Benzyl groups are also widely used as "permanent" protection because they are stable under many acidic and basic conditions but can be removed by catalytic hydrogenation. wiley-vch.de
Carboxyl-Protecting Groups: Carboxylic acids are often protected as esters (e.g., methyl or ethyl esters) to prevent their reaction under conditions intended to modify other parts of the molecule.
An essential concept in complex synthesis is orthogonality , where multiple protecting groups are chosen so that each can be removed under distinct conditions without affecting the others. researchgate.net This allows for the sequential unmasking and reaction of different functional groups within the molecule, providing precise control over the synthetic pathway. jocpr.com For instance, a multi-step synthesis might involve protecting a primary amine with a Boc group while a secondary amine is protected with a benzyl group, allowing for selective deprotection and functionalization.
Catalytic Approaches and Reaction Optimization
Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, reduce waste, and enable reactions under milder conditions. catalyticamidation.infoscispace.com The formation of both the tertiary amine and the amide bond in this compound can be achieved through various catalytic strategies.
Role of Catalysts in Amide and Amine Synthesis
Amide Bond Formation: The direct condensation of a carboxylic acid and an amine to form an amide is challenging due to the formation of a non-reactive ammonium carboxylate salt. mdpi.com Traditionally, this transformation requires stoichiometric activating agents (coupling reagents), which generate significant waste. catalyticamidation.info Catalytic amidation offers a greener alternative where the only byproduct is water. catalyticamidation.infoscispace.com
Boron-Based Catalysts: Boronic acids and diboronic acid anhydrides have emerged as effective catalysts for direct amidation. mdpi.comsigmaaldrich.com They activate the carboxylic acid, facilitating nucleophilic attack by the amine. These reactions can often be performed at room temperature. sigmaaldrich.com
Transition Metal Catalysts: Ruthenium complexes can catalyze the dehydrogenative coupling of alcohols and amines to directly form amides, liberating hydrogen gas as the only byproduct. sigmaaldrich.com Other metals like tantalum have also been shown to catalyze amidation reactions effectively. mdpi.com
Amine Synthesis: The tertiary amine moiety can be synthesized via catalytic reductive amination. This process involves the reaction of a secondary amine with an aldehyde or ketone in the presence of a reducing agent and often a catalyst to form the C-N bond.
The table below summarizes some catalytic systems used in amide synthesis.
| Catalyst Type | Example Catalyst | Substrates | Key Advantages |
| Boron-Based | Phenylboronic Acid | Carboxylic Acids, Amines | Mild conditions, waste-free, organocatalytic |
| Transition Metal | Ruthenium Complexes | Alcohols, Amines | Direct synthesis from alcohols, H₂ as byproduct |
| Transition Metal | Tantalum(V) Ethoxide | Esters, Amines | High chemoselectivity |
This table is generated based on findings from sources mdpi.comsigmaaldrich.com.
Microwave-Assisted Synthetic Enhancements
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. rasayanjournal.co.in By using microwave irradiation instead of conventional heating, reactions can often be completed in minutes rather than hours, frequently leading to higher yields and purer products. rasayanjournal.co.in
This technology is applicable to various steps in the synthesis of propanamide analogues:
Amide Formation: Microwave irradiation can significantly reduce the reaction time for both catalyzed and uncatalyzed amidation reactions. mdpi.com For example, the synthesis of propyl benzoate (B1203000) from benzoic acid and n-propanol with a sulfuric acid catalyst is completed in 6 minutes under microwave heating. rasayanjournal.co.in
Formation of Heterocycles: MAOS is widely used in the rapid synthesis of heterocyclic compounds, which may be analogues or precursors in more complex syntheses. nih.gov
Coupling Reactions: Many carbon-carbon and carbon-nitrogen bond-forming reactions are accelerated by microwave heating, streamlining the assembly of the molecular backbone.
The efficiency of MAOS stems from the direct and rapid heating of the solvent and reactants, leading to uniform temperature distribution and avoiding the overheating of vessel surfaces common in conventional heating.
Comparative Analysis of Synthetic Efficiencies and Yields
The choice of a synthetic route depends on a comparative analysis of factors like yield, reaction time, cost, safety, and environmental impact. eurekaselect.comrsc.org For the synthesis of this compound and its analogues, different methodologies offer distinct advantages and disadvantages.
Conventional vs. Catalytic Amidation:
Conventional Methods: Using stoichiometric coupling reagents like EDC or HATU is reliable and broadly applicable but suffers from poor atom economy and generates significant waste. catalyticamidation.info
Catalytic Methods: Direct catalytic amidation is environmentally benign as it produces only water as a byproduct. catalyticamidation.info While the scope of some catalysts can be limited, research is continually expanding their applicability, making them increasingly attractive for large-scale synthesis. scispace.com
Thermal Heating vs. Microwave Irradiation:
Thermal Methods: Conventional heating can be slow, energy-intensive, and can lead to the formation of byproducts due to prolonged reaction times at high temperatures. mdpi.com
Microwave-Assisted Methods: MAOS typically offers dramatic reductions in reaction time and can improve yields by minimizing byproduct formation. rasayanjournal.co.in This is particularly beneficial for high-throughput synthesis in medicinal chemistry. nih.gov
The following table provides a conceptual comparison of different synthetic approaches for key bond formations relevant to the target compound.
| Reaction | Method | Typical Conditions | Advantages | Disadvantages |
| Amide Formation | Stoichiometric Coupling | EDC, HATU; Room Temp | High reliability, broad scope | High waste, poor atom economy |
| Catalytic Amidation | Boronic acid cat.; 60-100 °C | Low waste (H₂O byproduct), green | Catalyst may have limited scope | |
| Microwave-Assisted | Microwave irradiation; 5-30 min | Rapid reaction times, high yields | Requires specialized equipment | |
| C-N Bond Formation | Reductive Amination | NaBH(OAc)₃; Room Temp | Mild conditions, reliable | Requires stoichiometric reductant |
| Michael Addition | Base catalyst; Variable Temp | Forms C-C and C-N bonds | Stereocontrol can be challenging |
This table synthesizes general principles from sources nih.govcatalyticamidation.infomdpi.comrasayanjournal.co.in.
Ultimately, an optimized synthetic route may combine several of these advanced methodologies, for example, using a microwave-assisted, catalytic step to efficiently form the amide bond in a multi-step sequence that also employs stereoselective reactions and orthogonal protecting groups.
Molecular Structure and Conformation Studies
Theoretical Elucidation of Gas-Phase Molecular Geometry
No published data is available.
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Conformational Analysis and Energy Minima Identification
No published data is available.
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Intermolecular Interactions and Self-Assembly
No published data is available.
Due to a lack of available scientific literature and specific research data on 3-(Methyl(2-methylbenzyl)amino)propanamide, a detailed article focusing on its specific molecular structure, hydrogen bonding, and aromatic stacking interactions cannot be generated at this time.
Extensive searches for scholarly articles, patents, and academic publications have not yielded specific studies on the conformational analysis or intermolecular interactions of this particular compound. General chemical supplier entries provide basic molecular information but lack the in-depth experimental or computational data required to fulfill the detailed outline provided in the user's request.
Therefore, it is not possible to provide a scientifically accurate and thorough article on the "," "Hydrogen Bonding Propensities," and "Aromatic Stacking Interactions" of this compound based on currently accessible information.
Computational and Quantum Chemical Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary method for computational analysis in chemistry due to its favorable balance of accuracy and computational cost. It is particularly effective for predicting the properties of molecules like 3-(Methyl(2-methylbenzyl)amino)propanamide.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For organic molecules containing nitrogen, oxygen, and aromatic rings, a combination of a hybrid functional and a Pople-style basis set is commonly employed.
Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for calculating the geometry and vibrational frequencies of organic compounds. chemjournal.kzresearchgate.net It incorporates both local and non-local exchange-correlation effects, providing reliable results for a diverse range of molecular systems. Other functionals, such as B3PW91 and WB97XD, may also be used for comparison and to account for specific interactions like dispersion forces. chemjournal.kzcyberleninka.ru
Basis Sets: The selection of a basis set determines the mathematical description of the atomic orbitals.
6-31G(d,p): This is a split-valence basis set that is often used for initial geometry optimizations and frequency calculations. The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing bonding environments. chemjournal.kzcyberleninka.ru
6-311++G(d,p): For more precise calculations of electronic properties and energies, a larger, triple-split valence basis set like 6-311++G(d,p) is often preferred. mdpi.commdpi.com The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing non-covalent interactions and the behavior of electrons far from the nucleus.
The combination of the B3LYP functional with the 6-311++G(d,p) basis set is a robust approach for obtaining high-quality theoretical data on the structural and electronic properties of this compound. mdpi.com
Ab initio calculations, particularly methods like Hartree-Fock (HF) and post-HF methods, provide a foundational understanding of a molecule's electronic structure. While DFT is often more practical, ab initio methods can be used for benchmarking. For a molecule like this compound, these calculations can determine key electronic properties such as the optimized molecular geometry (bond lengths and angles), dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is particularly important as it relates to the molecule's chemical reactivity and electronic excitation properties.
Vibrational Spectroscopy Simulations and Assignments
Theoretical vibrational spectroscopy is a powerful technique for interpreting and assigning experimental FT-IR and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a predicted spectrum can be generated that aids in the identification of specific vibrational modes.
DFT calculations can predict the infrared spectrum of this compound. The output includes the frequencies of the fundamental vibrational modes and their corresponding IR intensities. Calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. researchgate.net To improve agreement with experimental data, these frequencies are typically multiplied by a scaling factor, which is specific to the level of theory used (e.g., ~0.967 for B3LYP/6-311G(d,p)). researchgate.net
Key predicted vibrational bands for this molecule would include:
Amide Bands: The characteristic Amide I (primarily C=O stretching), Amide II (N-H bending and C-N stretching), and Amide III (a complex mix of C-N stretching and N-H bending) bands are of significant interest. acs.org The Amide I band is typically a strong absorption found around 1630-1680 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching modes from the benzyl (B1604629) group are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and propanamide backbone would appear just below 3000 cm⁻¹.
C-N Stretching: Vibrations corresponding to the C-N bonds of the tertiary amine and the amide group would also be identified.
In addition to IR intensities, DFT calculations can also predict Raman activities for each vibrational mode. nih.gov This allows for the simulation of the Raman spectrum, which is complementary to the FT-IR spectrum. While strong IR bands are associated with large changes in the dipole moment, strong Raman bands are associated with large changes in polarizability. For this compound, the symmetric stretching modes of the aromatic ring are expected to be particularly intense in the Raman spectrum.
To provide a detailed and unambiguous assignment of each vibrational mode, a Normal Mode Analysis based on Potential Energy Distribution (PED) is performed. mdpi.com PED analysis quantifies the contribution of individual internal coordinates (like bond stretching, angle bending, and torsions) to each calculated vibrational frequency. This allows for a precise description of the nature of the vibration, moving beyond simple group frequency assignments. For example, a PED analysis could reveal the extent of coupling between C=O stretching and C-N stretching in the amide bands.
The table below illustrates a hypothetical, detailed vibrational assignment for key functional groups of this compound based on typical values from computational studies of similar molecules.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment and PED Contribution |
| ν(N-H) | ~3350 | N-H stretching (Amide A) |
| ν(C-H) aromatic | ~3060 | Symmetric/asymmetric C-H stretching of the benzyl ring |
| ν(C-H) aliphatic | ~2950 | Asymmetric/symmetric C-H stretching of CH₃ and CH₂ groups |
| ν(C=O) | ~1660 | Amide I: C=O stretching (~80%) + C-N stretching (~15%) |
| δ(N-H) + ν(C-N) | ~1560 | Amide II: N-H in-plane bending (~60%) + C-N stretching (~30%) |
| ν(C-C) aromatic | ~1450-1600 | C-C stretching modes of the aromatic ring |
| δ(CH₂) | ~1430 | CH₂ scissoring |
| ν(C-N) + δ(N-H) | ~1270 | Amide III: C-N stretching (~40%) + N-H in-plane bending (~30%) |
| ν(C-N) amine | ~1150 | C-N stretching of the tertiary amine |
| γ(C-H) aromatic | ~750 | C-H out-of-plane bending of the ortho-substituted ring |
Note: The frequencies and PED contributions are illustrative and represent typical values for the respective functional groups. Precise values for this compound would require specific DFT calculations.
Electronic Properties and Reactivity Analysis
The electronic behavior and chemical reactivity of a molecule are fundamentally linked to the arrangement and energies of its electrons. Computational methods such as Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping provide profound insights into these characteristics.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of molecules. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. wikipedia.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and less stable. For this compound, a theoretical FMO analysis would precisely calculate these energy levels.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| Energy Gap (ΔE) | 5.7 |
Note: These values are illustrative and represent plausible outcomes from a Density Functional Theory (DFT) calculation.
A hypothetical energy gap of 5.7 eV would suggest that this compound is a relatively stable molecule.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density between orbitals within a molecule. This analysis is crucial for understanding hyperconjugative interactions, which are stabilizing effects resulting from the interaction of electrons in a filled bonding orbital with an adjacent empty or partially filled anti-bonding orbital.
In the structure of this compound, significant hyperconjugative interactions would be expected. Key interactions would likely involve the lone pair electrons on the nitrogen and oxygen atoms. For instance, electron density from the lone pair of the tertiary amine nitrogen (LP(N)) could delocalize into the anti-bonding orbitals of adjacent C-C and C-H bonds. Similarly, the lone pairs on the amide oxygen (LP(O)) would interact with the anti-bonding orbital of the C-N bond. The strength of these interactions is quantified by the stabilization energy, E(2).
Table 2: Plausible NBO Analysis Results for Key Hyperconjugative Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (O1) | σ* (C2-N2) | 25.8 |
| LP (N1) | σ* (C8-C9) | 5.2 |
| LP (N1) | σ* (C5-C6) | 4.8 |
Note: These values are hypothetical, representing the type of stabilizing interactions that would be identified in an NBO analysis.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electrostatic potential on the electron density surface of a molecule. It provides a color-coded map that identifies regions of positive and negative electrostatic potential, which are crucial for predicting sites of electrophilic and nucleophilic attack.
Negative Regions (Red/Yellow): These areas have an excess of electron density and are susceptible to electrophilic attack. For this compound, the most electronegative region would be concentrated around the carbonyl oxygen of the propanamide group, due to its lone pair electrons and high electronegativity.
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the primary amide (-NH2) group would exhibit a strong positive potential, making them potential sites for hydrogen bonding and interaction with nucleophiles.
An MEP map would thus clearly delineate the reactive centers of the molecule, guiding the understanding of its intermolecular interactions.
Nonlinear Optical (NLO) Properties Calculations
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in optoelectronics, telecommunications, and laser technology. mdpi.com Organic molecules with delocalized π-electron systems often exhibit significant NLO properties. nih.gov
Dipole Moment and Polarizability Tensor Evaluation
Computational chemistry can accurately predict these values. For this compound, the presence of electronegative nitrogen and oxygen atoms, as well as the aromatic ring, would result in a significant permanent dipole moment.
Table 3: Theoretically Expected Dipole Moment and Polarizability Values
| Parameter | Calculated Value |
| Dipole Moment (μ) | 3.5 Debye |
| Average Polarizability (α) | 25 x 10⁻²⁴ esu |
Note: These are representative values expected from a standard computational analysis.
First-Order Hyperpolarizability Determination
The first-order hyperpolarizability (β) is the primary determinant of a molecule's second-order NLO activity, which is responsible for effects like second-harmonic generation. A large β value is a key indicator of a promising NLO material. Molecules with a significant difference between their ground-state and excited-state dipole moments, often found in donor-π-acceptor systems, tend to have high hyperpolarizability.
The structure of this compound contains donor (amine) and acceptor-like (amide) functionalities connected through a flexible alkyl chain, which could give rise to a modest NLO response. A computational analysis would quantify this property.
Table 4: Hypothetical First-Order Hyperpolarizability Values
| Parameter | Calculated Value (esu) |
| β_total | 15 x 10⁻³⁰ |
Note: This is a plausible, illustrative value. For comparison, the standard reference material urea (B33335) has a β value of approximately 0.37 x 10⁻³⁰ esu.
A calculated value significantly higher than that of urea would suggest that this compound could have potential applications in the field of nonlinear optics.
In-Depth Analysis of this compound Analogues Reveals Gaps in Publicly Available Structure-Activity Relationship Data
Despite a comprehensive search of scientific literature and patent databases, detailed structure-activity relationship (SAR) studies for the chemical compound this compound and its analogues are not publicly available. As a result, a specific, evidence-based article structured around the precise SAR parameters of this compound cannot be generated at this time.
While research into various propanamide derivatives exists, the specific structural and functional modifications of this compound, as requested for a detailed analysis, have not been the subject of published scientific inquiry. The required in-depth analysis would necessitate specific data on how modifications to the N-substituents and the propanamide backbone influence the compound's biological activity.
General SAR principles can be gleaned from studies on broader classes of related compounds, such as N-substituted propanamides and molecules with benzyl moieties. For instance, research on various biologically active molecules has shown that:
N-Substituent Modifications: The size, polarity, and electronic properties of substituents on a tertiary amine can significantly impact a molecule's binding affinity to its biological target, as well as its pharmacokinetic properties.
Benzyl Group Alterations: Substitutions on the aromatic ring of a benzyl group can alter the compound's electronic distribution and steric profile, which can be crucial for receptor interaction. The position and nature of these substituents are often key determinants of activity.
However, without specific experimental data on this compound and its direct analogues, any discussion of its SAR would be speculative and not meet the standards of a scientifically accurate and authoritative article.
It is possible that SAR studies on this compound are part of proprietary, unpublished research within a pharmaceutical or biotechnology company. Until such data is made publicly available through scientific publication or patent disclosure, a detailed analysis as requested cannot be provided.
Structure Activity Relationship Sar Studies of 3 Methyl 2 Methylbenzyl Amino Propanamide Analogues
Stereochemical Effects on Molecular Recognition
The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its interaction with biological targets. For analogues of 3-(Methyl(2-methylbenzyl)amino)propanamide that possess chiral centers, the spatial orientation of substituents can dictate the affinity and specificity of molecular recognition.
Synthesis and Evaluation of Enantiomerically Pure Analogues
The synthesis of enantiomerically pure analogues is a cornerstone of modern medicinal chemistry, allowing for the individual assessment of each stereoisomer's biological activity. researchgate.net The separation of racemic mixtures or the development of asymmetric syntheses enables the isolation of enantiomers, which are non-superimposable mirror images of each other. nih.gov
The biological evaluation of individual enantiomers is crucial because they can exhibit significantly different pharmacological and toxicological profiles. nih.gov For instance, in many chiral drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. nih.gov The evaluation of enantiomerically pure analogues of this compound would involve a systematic comparison of their binding affinities, potencies, and selectivities against their biological target(s).
A representative, albeit generalized, approach to compare the activity of enantiomers is presented in the table below. This hypothetical data illustrates a scenario where one enantiomer exhibits significantly higher affinity for a target receptor compared to its counterpart.
| Compound | Enantiomer | Target Affinity (Ki, nM) |
| Analogue A | (R)-enantiomer | 15 |
| Analogue A | (S)-enantiomer | 350 |
| Analogue B | (R)-enantiomer | 22 |
| Analogue B | (S)-enantiomer | 480 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Chiral Center Configuration and Its Role in Biological Interactions
The specific configuration of a chiral center, designated as either R (rectus) or S (sinister), determines the precise three-dimensional arrangement of substituents. nih.gov This spatial arrangement is critical for optimal interaction with the binding site of a biological target, which is itself chiral, being composed of L-amino acids. nih.gov
A strong biological response is typically the result of a multi-point interaction between a ligand and its receptor. The Easson-Stedman hypothesis, for example, posits that a three-point attachment to a receptor is necessary for high enantioselectivity. nih.gov If one enantiomer can achieve this multi-point interaction while its mirror image cannot, it will exhibit significantly higher biological activity. The configuration of the chiral center in analogues of this compound would therefore be a key determinant of their biological function, influencing how the molecule fits into its binding pocket and interacts with key residues.
Scaffold-Based Design and Lead Optimization Strategies
The molecular framework of a compound, often referred to as its scaffold, provides the structural foundation for the attachment of various functional groups. Scaffold-based design and lead optimization strategies aim to systematically modify a core structure to enhance its drug-like properties.
Exploration of the this compound as a Core Scaffold
The this compound structure can serve as a versatile core scaffold for the development of new therapeutic agents. By maintaining this core and systematically modifying the peripheral substituents, researchers can explore the chemical space around the scaffold to identify analogues with improved activity, selectivity, and pharmacokinetic profiles.
Lead optimization efforts would focus on modifying key positions of the scaffold, such as the aromatic ring of the benzyl (B1604629) group, the N-methyl group, and the propanamide moiety. The goal of these modifications is to enhance interactions with the target, improve metabolic stability, and fine-tune physicochemical properties.
The following table illustrates a hypothetical lead optimization campaign based on the this compound scaffold, showing how modifications at different positions (R1, R2) could influence biological activity.
| Compound ID | Scaffold | R1 (Benzyl Ring) | R2 (Amide) | In Vitro Potency (IC50, µM) |
| Lead-001 | 3-(amino)propanamide | 2-methylbenzyl | -NH2 | 5.2 |
| Lead-002 | 3-(amino)propanamide | 3-methylbenzyl | -NH2 | 8.1 |
| Lead-003 | 3-(amino)propanamide | 2-chlorobenzyl | -NH2 | 2.5 |
| Lead-004 | 3-(amino)propanamide | 2-methylbenzyl | -NHCH3 | 4.8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Fragment-Based Drug Discovery Approaches with Related Amide Fragments
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.govfrontiersin.orgpharmafeatures.com This approach begins with the screening of low-molecular-weight compounds, or "fragments," that typically bind to the target with low affinity. nih.gov Once identified, these fragments can be grown, linked, or merged to generate more potent, drug-like molecules. pharmafeatures.com
The propanamide fragment within the this compound structure could be utilized in an FBDD campaign. By screening a library of amide-containing fragments, researchers could identify key binding interactions within the target's active site. These initial hits can then be elaborated upon, potentially leading to the development of novel chemical series with the desired biological activity. acs.orgnih.gov The information gained from fragment screening can guide the design of larger, more complex molecules that incorporate the essential binding elements of the initial fragments.
Analytical Methodologies for Research Characterization of 3 Methyl 2 Methylbenzyl Amino Propanamide and Its Derivatives
Spectroscopic Techniques for Structure Confirmation
Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of 3-(Methyl(2-methylbenzyl)amino)propanamide. Each technique offers unique insights into the molecular architecture of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. Through ¹H-NMR and ¹³C-NMR, the precise connectivity and chemical environment of each atom can be determined. For this compound, the spectra would be interpreted by assigning signals to the propanamide backbone, the N-methyl group, and the 2-methylbenzyl substituent.
¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The splitting pattern of signals, governed by the n+1 rule, helps establish the connectivity of adjacent protons. youtube.com For instance, the methylene (B1212753) protons of the propanamide ethyl group would likely appear as triplets or more complex multiplets due to coupling with neighboring protons. docbrown.info The aromatic protons of the 2-methylbenzyl group would appear in the characteristic downfield region (typically 7.0-7.5 ppm), and their specific shifts and splitting patterns would confirm the ortho-substitution pattern. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to confirm these assignments by showing correlations between coupled protons and between protons and their attached carbons, respectively. scielo.org.za
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shift values are indicative of the carbon's hybridization and electronic environment. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift (typically >170 ppm). The aromatic carbons would appear in the 120-140 ppm range, while the aliphatic carbons of the ethyl chain, N-methyl, and benzylic groups would resonate at higher fields.
Interactive Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for this compound
| Assignment | Predicted ¹H-NMR Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C-NMR Chemical Shift (δ, ppm) |
| Amide (-CONH₂) | 5.5 - 7.5 | Broad Singlet (2H) | 174 - 178 |
| Aromatic C-H | 7.1 - 7.4 | Multiplet (4H) | 125 - 138 |
| Benzylic (-CH₂-Ar) | 3.5 - 3.7 | Singlet (2H) | 58 - 62 |
| Methylene (-CH₂-CO) | 2.3 - 2.5 | Triplet (2H) | 33 - 37 |
| Methylene (-N-CH₂-) | 2.6 - 2.8 | Triplet (2H) | 50 - 54 |
| N-Methyl (-N-CH₃) | 2.2 - 2.4 | Singlet (3H) | 40 - 44 |
| Ar-Methyl (-Ar-CH₃) | 2.3 - 2.5 | Singlet (3H) | 18 - 22 |
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. st-andrews.ac.uk For this compound (C₁₂H₁₈N₂O), the expected monoisotopic mass is approximately 206.1419 Da.
Electron ionization (EI) mass spectrometry would also induce fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and helps to confirm the structure. Key fragment ions for this compound would be expected from specific bond cleavages. The most prominent fragmentation would likely involve the cleavage of the benzylic C-N bond, which is typically labile, leading to the formation of a stable 2-methylbenzyl cation (m/z 105) or a corresponding tropylium (B1234903) ion. Other significant fragments could arise from cleavage alpha to the carbonyl group and the nitrogen atom. docbrown.infonih.gov
Interactive Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |
| 206 | [C₁₂H₁₈N₂O]⁺ | Molecular Ion (M⁺) |
| 105 | [C₈H₉]⁺ | Cleavage of the benzylic C-N bond |
| 101 | [C₅H₁₁N₂]⁺ | Cleavage of the bond between the benzylic carbon and the nitrogen |
| 72 | [C₃H₆NO]⁺ | Cleavage alpha to the carbonyl group (McLafferty rearrangement product) |
| 44 | [C₂H₆N]⁺ | Cleavage resulting in the [CH₃-N-CH₂]⁺ fragment |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. scirp.org These two methods are complementary; IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy detects changes in polarizability. scirp.orgrsc.org
For this compound, IR spectroscopy would clearly show characteristic absorptions for the N-H stretching of the primary amide (around 3200-3400 cm⁻¹), the C=O stretching of the amide (the "Amide I" band, typically strong, around 1640-1690 cm⁻¹), and the N-H bending (the "Amide II" band, around 1600-1650 cm⁻¹). pearson.com C-H stretches from the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹.
Raman spectroscopy would be particularly useful for identifying the symmetric vibrations of the aromatic ring (around 1600 cm⁻¹) and could provide additional information on the carbon backbone. nih.gov
Interactive Table 3: Characteristic IR and Raman Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Amide (N-H) | Stretching | 3200 - 3400 (two bands) | 3200 - 3400 |
| Aromatic (C-H) | Stretching | 3000 - 3100 | 3000 - 3100 |
| Aliphatic (C-H) | Stretching | 2850 - 3000 | 2850 - 3000 |
| Amide (C=O) | Stretching (Amide I) | 1640 - 1690 (Strong) | 1640 - 1690 |
| Amide (N-H) | Bending (Amide II) | 1600 - 1650 | Weak or inactive |
| Aromatic (C=C) | Ring Stretching | ~1600, ~1475 | ~1600, ~1000 (Strong) |
| Tertiary Amine (C-N) | Stretching | 1050 - 1250 | 1050 - 1250 |
Chromatographic Separation Techniques
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for its quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method would be most suitable for this compound. In this setup, the compound is passed through a nonpolar stationary phase (such as a C18 column) using a polar mobile phase. nih.gov The purity is determined by integrating the peak area of the target compound and comparing it to the total area of all detected peaks, typically using a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).
Interactive Table 4: Exemplary HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal instability, which are caused by the polar amide and tertiary amine functional groups. nih.gov To overcome this, chemical derivatization is required to convert the analyte into a more volatile and thermally stable form.
Common derivatization strategies for compounds containing amine and amide groups include silylation or acylation. nih.gov For example, reacting the compound with a silylating agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) would replace the active hydrogens on the amide nitrogen with nonpolar tert-butyldimethylsilyl (TBDMS) groups. Alternatively, acylation with an agent like pentafluoropropionic anhydride (B1165640) (PFPA) could be employed. nih.gov The resulting derivative can then be readily analyzed by GC-MS, which provides both chromatographic separation and mass spectrometric identification of the analyte and any related volatile impurities. nih.gov
Interactive Table 5: Potential Derivatization Reactions for GC-MS Analysis
| Derivatization Reagent | Abbreviation | Target Functional Group | Resulting Derivative |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Amide N-H | Trimethylsilyl (TMS) derivative |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Amide N-H | tert-Butyldimethylsilyl (TBDMS) derivative |
| Pentafluoropropionic Anhydride | PFPA | Amide N-H | Pentafluoropropionyl (PFP) derivative |
| Ethyl Chloroformate | ECF | Amide N-H | Ethoxycarbonyl derivative |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. nih.gov This method provides precise information on bond lengths, bond angles, and torsion angles, which are essential for understanding the molecule's conformation in the solid state. carleton.edumkuniversity.ac.in The process involves three main stages: growing a suitable single crystal, collecting X-ray diffraction data, and solving and refining the crystal structure. nih.gov
The initial and often most challenging step in a single-crystal X-ray diffraction study is the cultivation of a high-quality single crystal. wikipedia.org For organic compounds like this compound, several common crystallization techniques can be employed. A frequently successful method is the slow evaporation of a solvent from a saturated solution of the compound. mit.edu This involves dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly over days or weeks, leading to the gradual formation of crystals. mit.eduufl.edu
Another widely used technique is vapor diffusion. ufl.edu In this method, a concentrated solution of the compound in a relatively non-volatile solvent is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. ufl.edu The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization. researchgate.net The choice of solvent is critical and often determined empirically, with common options for amide derivatives including ethanol, ethyl acetate, and acetonitrile, sometimes in combination with less polar solvents like hexane. researchgate.net
Once a suitable crystal, typically with dimensions greater than 0.1 mm, is obtained, it is mounted on a goniometer head for data collection. carleton.eduwikipedia.org The crystal is then placed in a diffractometer and exposed to a monochromatic X-ray beam, commonly generated from a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.7107 Å) source. caltech.edu The crystal is rotated during data collection, and the diffraction pattern of X-rays scattered by the electron clouds of the atoms is recorded on a detector. wikipedia.orgjove.com Modern diffractometers are often equipped with sensitive area detectors, such as CCD or CMOS detectors, which can measure hundreds of reflections simultaneously, significantly reducing data collection time. nih.govfiveable.me The crystal is typically cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, resulting in better quality data. fiveable.me
The collected diffraction data consists of a set of reflections, each with a specific intensity and position. This data is then processed to determine the unit cell dimensions and space group of the crystal. A hypothetical data table summarizing the crystallographic data and data collection parameters for this compound is presented below.
| Parameter | Hypothetical Value |
|---|---|
| Empirical formula | C12H18N2O |
| Formula weight | 206.29 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = 10.54(3) Å, α = 90° b = 8.21(2) Å, β = 105.3(1)° c = 14.12(4) Å, γ = 90° |
| Volume | 1178.1(5) ų |
| Z | 4 |
| Density (calculated) | 1.162 Mg/m³ |
| Absorption coefficient | 0.076 mm⁻¹ |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 10580 |
| Independent reflections | 2750 [R(int) = 0.035] |
After data collection and processing, the next step is to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. For small organic molecules, this is typically achieved using direct methods. wikipedia.org These methods use statistical relationships between the intensities of the reflections to determine their phases, allowing for the calculation of an initial electron density map. mkuniversity.ac.in
Once an initial model of the structure is obtained, it is refined to improve the agreement between the calculated and observed diffraction data. rsc.org The most common method for this is least-squares refinement, where the atomic positions and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes. fiveable.mersc.org This process is iterative and continues until the model converges to the best possible fit with the experimental data. mit.edu
The final refined structure provides a detailed picture of the molecule's conformation in the solid state. For this compound, a key aspect of the conformational analysis would be the determination of the torsion angles that define the molecule's shape. The flexibility of the propanamide chain and the rotation around the C-N and C-C single bonds allow for multiple possible conformations. imperial.ac.uk
The conformation of the N-benzyl group is of particular interest. Studies on similar N-benzyl compounds have shown that the orientation of the benzyl (B1604629) group relative to the rest of the molecule can vary. scielo.brresearchgate.net The torsion angle around the N-C(benzyl) bond would dictate the spatial relationship between the 2-methylphenyl ring and the propanamide moiety. Furthermore, the amide bond itself has a high degree of double-bond character, leading to a planar geometry with two possible conformations, cis and trans, with the trans conformation generally being more stable in acyclic amides. researchgate.net
The analysis would focus on key torsion angles, such as those involving the propanamide backbone and the orientation of the benzyl group. The presence of the methyl group on the benzyl ring may introduce steric hindrance that influences the preferred conformation in the crystal lattice. imperial.ac.uk A table of selected, hypothetical bond lengths and angles for the refined structure is provided below to illustrate the type of data obtained.
| Bond/Angle | Hypothetical Value |
|---|---|
| Selected Bond Lengths (Å) | |
| O1-C1 | 1.235(2) |
| N1-C1 | 1.330(2) |
| N2-C4 | 1.468(3) |
| N2-C5 | 1.475(3) |
| N2-C6 | 1.459(3) |
| Selected Bond Angles (°) | |
| O1-C1-N1 | 122.5(2) |
| O1-C1-C2 | 121.8(2) |
| N1-C1-C2 | 115.7(2) |
| C4-N2-C5 | 110.2(2) |
| C4-N2-C6 | 112.1(2) |
| Selected Torsion Angles (°) | |
| N1-C1-C2-C3 | -175.4(2) |
| C1-C2-C3-N2 | 65.8(3) |
| C5-N2-C6-C7 | -85.2(3) |
Following a comprehensive search for scientific literature and data, it has been determined that there is no available research information for the chemical compound “this compound”. The search did not yield any published studies, clinical or preclinical data, or detailed synthetic methodologies that would be required to construct the requested article.
As a result, it is not possible to generate content for the specified sections and subsections of the outline. The topics listed below require a foundation of existing research, including data on the compound's synthesis, biological activity, and mechanism of action, none of which is present in the available scientific literature.
Future Research Directions and Translational Perspectives
Development of Novel Research Tools and Probes Based on the Scaffold:The development of research tools requires a known biological target or pathway of interest, which has not been identified for this compound.
Due to the complete absence of research findings, no data tables or a list of related compounds can be generated. The creation of an article under these circumstances would not meet the standards of scientific accuracy and would be purely hypothetical.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Methyl(2-methylbenzyl)amino)propanamide, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, reacting 3-chloropropanamide with methyl(2-methylbenzyl)amine in a polar aprotic solvent (e.g., DMF) under inert conditions, using a base like triethylamine to neutralize HCl byproducts . Purity optimization involves column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water. Analytical techniques such as HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR should confirm structural integrity and purity ≥95% .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use spectroscopic methods:
- NMR : Assign peaks via DEPT-135 for carbon types and 2D-COSY/HMQC for connectivity .
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Verify molecular weight and fragmentation patterns.
Computational tools (e.g., Gaussian, DFT calculations) model electronic properties like HOMO-LUMO gaps to predict reactivity .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
- Enzyme Inhibition : Use fluorogenic substrates (e.g., for proteases) in kinetic assays (λex/λem = 360/460 nm) to measure IC₅₀ values .
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C isotopes) and quantify intracellular accumulation via scintillation counting .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity across studies be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurities. Mitigation strategies:
- Reproducibility Checks : Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Batch Analysis : Compare HPLC chromatograms of compound batches to rule out synthetic byproducts .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, identifying outliers .
Q. What strategies address challenges in stereochemical control during synthesis?
- Methodological Answer : For enantiomeric purity:
- Chiral Catalysts : Use Sharpless epoxidation or asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) .
- Chiral Stationary Phases (CSP) : Separate enantiomers via HPLC with amylose- or cellulose-based CSPs.
- X-ray Crystallography : Resolve absolute configuration of single crystals (Mo Kα radiation) .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screen against protein databases (PDB IDs) to identify binding poses; validate with MD simulations (GROMACS) .
- QSAR Models : Train regression models using descriptors (logP, polar surface area) to correlate structure with activity .
Q. What methodologies optimize scalability for preclinical studies?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors to improve yield and reduce reaction time .
- DoE (Design of Experiments) : Use factorial design (e.g., temperature, solvent ratio) to identify critical parameters for scale-up .
Q. How do researchers assess metabolic stability and toxicity in advanced drug development?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
